![molecular formula C22H15Br B2699578 2-[4-(4-Bromophenyl)phenyl]naphthalene CAS No. 861212-66-0](/img/structure/B2699578.png)

2-[4-(4-Bromophenyl)phenyl]naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

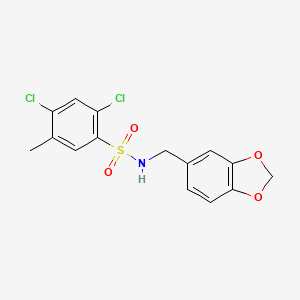

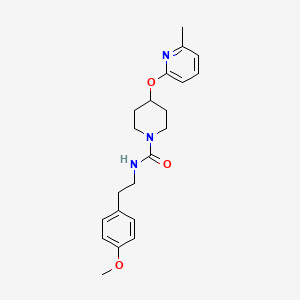

2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid compound with a molecular weight of 283.17 . It is used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .

Synthesis Analysis

The synthesis of 2-[4-(4-Bromophenyl)phenyl]naphthalene involves the reaction of 1-Bromo-4-iodobenzene and 2-Naphthaleneboronic acid .Molecular Structure Analysis

The molecular formula of 2-[4-(4-Bromophenyl)phenyl]naphthalene is C16H11Br . Unfortunately, the specific 3D structure is not available in the search results.Chemical Reactions Analysis

2-[4-(4-Bromophenyl)phenyl]naphthalene is used in the preparation of α-Phosphonosulfonate compounds . These compounds inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis .Physical And Chemical Properties Analysis

2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid at room temperature . It has a molecular weight of 283.17 . The compound has a melting point range of 131-135°C . The boiling point is approximately 394.3±11.0°C .Scientific Research Applications

Thermotropic Dendrimers Synthesis

"2-[4-(4-Bromophenyl)phenyl]naphthalene" derivatives have been synthesized and characterized for their application in creating thermotropic dendrimers. These hyperbranched polymers exhibit potential for advanced materials with specific thermal properties. The phase-transfer-catalyzed polyetherification followed by in situ alkylation demonstrates the compound's versatility in polymer chemistry (Percec et al., 1994).

Pyrolysis Study for Environmental Science

Research on the pyrolysis of brominated hydrocarbons, including derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene," has contributed to understanding the formation of hazardous combustion byproducts. This study is critical for assessing environmental impacts related to the disposal and accidental burning of materials containing brominated flame retardants (Evans & Dellinger, 2003).

Atmospheric Chemistry of PAHs

The atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and biphenyl, have been investigated. Such studies shed light on the environmental behavior of "2-[4-(4-Bromophenyl)phenyl]naphthalene" related compounds and their potential atmospheric reactions (Atkinson et al., 1987).

Organic Synthesis and Catalysis

The compound has been utilized in organic synthesis, demonstrating its role in CuCN-mediated cascade cyclization processes. This application highlights its utility in constructing complex organic molecules, including substituted naphthalene amino esters, showcasing the compound's significance in synthetic chemistry (Reddy et al., 2013).

Advanced Materials and Luminescence

Derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene" have been explored for their potential in creating advanced luminescent materials. The study on tetraphenylethene derivatives replaced with naphthalene rings offers insights into the design of new materials with aggregation-induced emission characteristics, paving the way for novel optoelectronic applications (Zhou et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCQSYNZPAMUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Bromophenyl)phenyl]naphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)

![6-methyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2699505.png)

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)